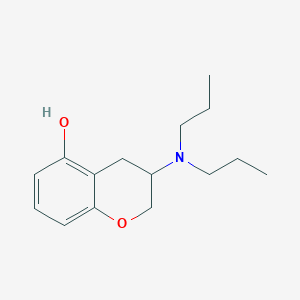

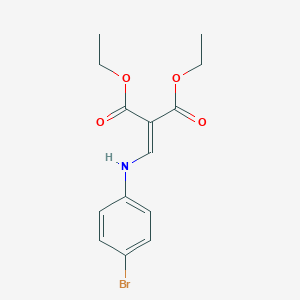

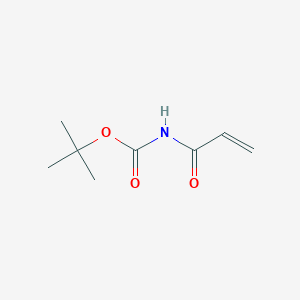

Diethyl 2-((4-bromophenylamino)methylene)malonate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related derivatives, such as diethyl 2-((4-nitroanilino)methylene)malonate, can be performed through a nucleophilic vinyl substitution (SNV) reaction. Valle et al. (2018) demonstrated a rapid and convenient method for synthesizing this derivative at room temperature, suggesting a pathway that might be adaptable for the synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate. This method involves reacting equimolar amounts of 4-nitroaniline and diethylethoxymethylene malonate in alcoholic KOH, indicating potential routes for synthesizing the compound of interest under mild conditions (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).

Molecular Structure Analysis

Analysis of similar compounds, like diethyl 2-(4-methylbenzylidene)malonate, through X-ray diffraction has provided insights into their crystal and molecular structures. For instance, Achutha et al. (2016) characterized the structure of diethyl 2-(4-methylbenzylidene)malonate, revealing its crystallization in the monoclinic system and highlighting the potential structural characteristics of Diethyl 2-((4-bromophenylamino)methylene)malonate (Achutha, Mallappa, Krishnappagowda, & Kariyappa, 2016).

Aplicaciones Científicas De Investigación

1. Energy-Efficient, High-Performance Sustainable Adhesive Systems

- Summary of Application : Diethyl 2-((4-bromophenylamino)methylene)malonate, a type of methylene malonate, is used in the development of energy-efficient, high-performance sustainable adhesive systems. These adhesives are monomer-based and 100 percent reactive .

- Methods of Application : The adhesive systems are rapidly polymerizing, eliminating the need for energy input and solvent use. This allows for the production of products at a potentially faster rate .

- Results or Outcomes : The adhesive systems demonstrate the benefits of using rapidly curing, one-part, solvent-free adhesive systems. They offer improved sustained strength and durability, and increased toughness without compromising the ultimate mechanical performance .

2. Antifungal Agents against Fusarium oxysporum

- Summary of Application : Diethyl 2-((4-bromophenylamino)methylene)malonate has been found to have antifungal activity against Fusarium oxysporum, a devastating plant pathogen .

- Methods of Application : The compound was prepared through a single-step procedure, the first step of the Gould-Jacobs reaction .

- Results or Outcomes : The antifungal outcome was promising, with IC50 values ranging from 0.013 µM to 35 µM. The active compounds showed differences in antifungal activity, constituting the basis of further studies to expand the chemical space and look for improved antifungal activity .

Propiedades

IUPAC Name |

diethyl 2-[(4-bromoanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRWKFPNRGCSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966176 | |

| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-((4-bromophenylamino)methylene)malonate | |

CAS RN |

5185-36-4 | |

| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

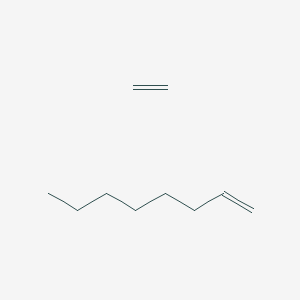

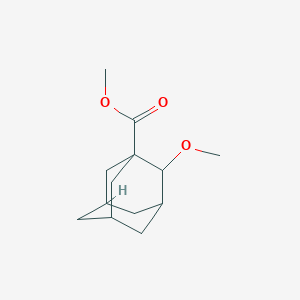

![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)

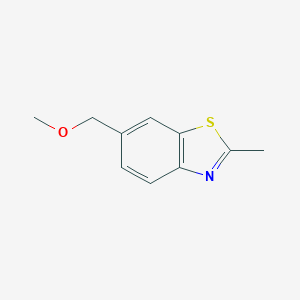

![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)